molecular formula C10H14N2O4S B1270872 N-Boc-amino-4-methylthiazole-5-carboxylic acid CAS No. 302963-94-6

N-Boc-amino-4-methylthiazole-5-carboxylic acid

Cat. No. B1270872
CAS RN: 302963-94-6
M. Wt: 258.3 g/mol
InChI Key: FHNRXEYKJBDNKP-UHFFFAOYSA-N
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Description

“N-Boc-amino-4-methylthiazole-5-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C10H14N2O4S and a molecular weight of 258.296 .


Synthesis Analysis

The synthesis of this compound involves the use of Boc-protected amines and amino acids. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom, and a carboxylic acid group . The compound also contains a Boc-protected amino group .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Synthesis and Peptidomimetics

  • N-Boc-amino-4-methylthiazole-5-carboxylic acid is utilized in the synthesis of peptidomimetics and biologically active compounds. For example, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides facilitates the production of protected triazole amino acids, useful in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Medicinal Chemistry

  • In medicinal chemistry, this compound serves as a building block. A notable synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, using lipase-catalyzed regioselective lactamization, illustrates its application in creating novel chemical structures (Aurell et al., 2014).

Photoinitiated Electron or Energy Transfer

  • Redox-active amino acids synthesized using this compound are employed in peptide assemblies to study photoinitiated electron or energy transfer. This application is pivotal in understanding light-harvesting mechanisms (McCafferty et al., 1995).

Conformational Studies in Drug Discovery

  • The compound plays a role in the synthesis of conformationally restricted oxazole-containing amino acids. These serve as valuable resources for the synthesis of peptidomimetics and potential lead compounds in drug discovery (Artamonov et al., 2015).

Synthesis of Heterocyclic Amino Acids

  • Its role extends to the synthesis of novel heterocyclic amino acids, like 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, showcasing its versatility in creating diverse chemical structures (Tomasini and Vecchione, 1999).

Development of Fluorinated Heterocyclic Amino Acids

  • The development of fluorinated heterocyclic amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, exemplifies its use in expanding the chemical space in medicinal chemistry (Van Hende et al., 2009).

Biochemical Analysis

Biochemical Properties

N-Boc-amino-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The compound’s interactions with this enzyme suggest its potential as an antibacterial agent. Additionally, this compound has been shown to exhibit binding affinity with various proteins, indicating its role in modulating protein functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . The compound’s impact on cell signaling pathways and gene expression further highlights its significance in cellular function and regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound’s ability to inhibit enzyme activity suggests its potential therapeutic applications in conditions such as gout and hyperuricemia. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid and carbohydrate metabolism . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it has been shown to interact with thiamin-dependent enzymes, which play a role in carbohydrate metabolism . These interactions suggest that this compound can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that this compound can be efficiently transported into cells, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNRXEYKJBDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373525
Record name N-Boc-amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302963-94-6
Record name N-Boc-amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-amino-4-methylthiazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-tert-butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester (4.3 g) and sodium hydroxide (10 N, 2.5 mL) in MeOH (80 mL) is heated at 50° C. overnight. The mixture is cooled, concentrated in vacuo, diluted with water and acidified to pH 4-5 with 2 N HCl. The solid is collected by filtration and dried to give the title compound.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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